N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide
Overview
Description
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: is a chemical compound with the molecular formula C13H17N2O It is characterized by the presence of a tetrahydropyridine ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydropyridine ring are replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl or tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may have implications for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases such as neurodegenerative disorders and cancer.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting protective effects in biological systems.
Comparison with Similar Compounds
- N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- N-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester
Comparison: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide is unique due to the specific positioning of the tetrahydropyridine ring and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. For instance, the presence of the acetamide moiety may enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-5,9,14H,6-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTWKLHRHEMTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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